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Compound of Interest

Compound Name: TMX-201

Cat. No.: B10855017

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding ONC201 dose escalation studies in clinical
trials. The following troubleshooting guides and frequently asked questions (FAQs) address
common queries and potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQSs)

Q1: What is the recommended Phase 2 dose (RP2D) of ONC20L1 in clinical trials?

The recommended Phase 2 dose (RP2D) of ONC201 for adults is 625 mg administered orally
once weekly.[1][2] For pediatric patients, the dose is scaled by body weight to match the adult
RP2D.[3][4][5][6]

Q2: Have dose-limiting toxicities (DLTs) been observed with ONC201 at the RP2D?

No dose-limiting toxicities (DLTS) were reported at the recommended phase 2 dose of 625 mg
once weekly or twice weekly in pediatric patients with H3K27M-mutated glioma.[1][3][4][5][6]
The maximum planned dose of 625 mg every 3 weeks was also reached in a first-in-human
trial in adults with refractory solid tumors without dose-limiting toxicity.[7]

Q3: What is the primary mechanism of action of ONC201?

ONC201 is a small molecule antagonist of the dopamine receptor D2 (DRD2) and an allosteric
agonist of the mitochondrial protease caseinolytic mitochondrial matrix peptidase proteolytic
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subunit (ClpP).[3][8] This dual mechanism leads to the inactivation of Akt and ERK signaling
pathways and induces the integrated stress response, ultimately resulting in tumor cell death.
[91[10][11]

Q4: What are the common treatment-related adverse events associated with ONC2017?

The most frequently observed treatment-related adverse events are generally mild to moderate
(Grade 1-2) and include fatigue, nausea, vomiting, headache, and decreased lymphocyte
count.[1][3] Grade 3 toxicities have been reported in a minority of patients and include fatigue,
maculopapular rash, and decreased lymphocyte count.[1]

Troubleshooting Guides
Issue: Difficulty in determining the appropriate starting dose for a new preclinical or clinical
study.

Solution:

» Review Existing Clinical Data: The established adult RP2D is 625 mg once weekly.[1][2] For
pediatric populations, dosing is scaled by body weight.[3][4][5][6]

e Consult Preclinical Models: Preclinical studies in various cancer models can provide
guidance on effective dose ranges. ONC201 has shown efficacy in preclinical models of
high-grade glioma.[3]

o Consider the Dosing Schedule: Both once-weekly and twice-weekly dosing regimens have
been explored, with the twice-weekly schedule showing greater drug exposure without
accumulation.[7][12]

Issue: Unexpected toxicities observed during an experiment.
Solution:

» Verify Dosing and Administration: Ensure the correct dose was administered and the protocol
was followed accurately. For patients with difficulty swallowing, protocols have allowed for
capsules to be opened and diluted.[2]
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¢ Monitor for Known Adverse Events: Be aware of the common adverse events such as

fatigue, nausea, and headache.[1][3]

o Review Patient Population: Certain patient populations may be more susceptible to specific
toxicities. The safety profile of ONC201 has been found to be similar in both adult and

pediatric patients.[3]

Data Presentation
Table 1: Summary of ONC201 Dose Escalation and
Pharmacokinetic Data from Key Clinical Trials
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Table 2: Common Treatment-Related Adverse Events (All
Grades) in a Pooled Analysis of ONC201 Trials (n=50)
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Adverse Event Frequency (%)
Fatigue 34% 1]
Nausea 18%J1]
Decreased Lymphocyte Count 14%]1]
Headache 10%J1]
Vomiting 10%[1]

Experimental Protocols

Protocol: Standard 3+3 Dose Escalation Design (as implemented in NCT03416530)
o Patient Enrollment: Enroll a cohort of 3 patients at a specific dose level.

o DLT Observation Period: Monitor patients for a 21-day period for the occurrence of dose-

limiting toxicities.[3]
e Dose Escalation:

o If 0/3 patients experience a DLT, escalate to the next dose level and enroll a new cohort of
3 patients.

o If 1/3 patients experiences a DLT, expand the current dose level to enroll an additional 3
patients.

» |f 1/6 patients in the expanded cohort experience a DLT, escalate to the next dose level.

» |f >2/6 patients in the expanded cohort experience a DLT, the current dose is considered
to have exceeded the maximum tolerated dose (MTD), and the next lower dose level is
declared the RP2D.

o If 22/3 patients experience a DLT, the current dose is considered to have exceeded the
MTD, and the next lower dose level is declared the RP2D.
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o RP2D Determination: The RP2D is defined as the highest dose level at which <1 of 6
patients experiences a DLT.
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Caption: ONC201 Mechanism of Action.
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Caption: 3+3 Dose Escalation Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10855017#0onc201-dose-escalation-studies-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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